
4-fluoro-N-(6-(methylthio)pyridazin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Scientific Research Applications
Microwave Induced Synthesis and Antimicrobial Applications
- Antimicrobial Analog Synthesis: A study by Desai et al. (2013) explored the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine, which showed promising antimicrobial activities. The synthesis process utilized fluorine atoms in the benzoyl group to enhance antimicrobial efficacy against both bacteria and fungi. The presence of fluorine was essential for enhancing the antimicrobial activity of the final compounds (Desai, Rajpara, & Joshi, 2013).
Structural Characterization and Synthetic Applications
- Crystal Structure Analysis: Deng et al. (2014) reported on the synthesis and X-ray crystal structure analysis of a closely related compound, providing insights into its molecular packing and hydrogen bonding interactions. This type of research is crucial for understanding the chemical behavior and potential applications of fluorinated benzamides (Deng, Xiao-yan, Peng, Hao, He, Hong-wu, 2014).
Fluorescence and Biological Material Applications
- Blue Fluorescence from BF2 Complexes: Research by Yamaji et al. (2017) focused on the synthesis of benzamides having pyridine, pyridazine, pyrazine, and pyrimidine rings, which were converted into difluoroboronated complexes emitting blue fluorescence. These findings underscore the potential of fluorinated benzamides in biological and organic material applications due to their luminescence properties (Yamaji, Kato, Tomonari, Mamiya, Goto, Okamoto, Nakamura, & Tani, 2017).
Herbicidal Activity and Protoporphyrinogen Oxidase Inhibition
- Herbicidal Activity: Wang et al. (2017) synthesized novel pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids showing remarkable activity against protoporphyrinogen oxidase, a key enzyme in plant chlorophyll biosynthesis. This study indicates the potential of fluorinated benzamides in the development of new herbicides with broad-spectrum weed control (Wang, Li, Wen, Ismail, Liu, Niu, Wen, Yang, & Xi, 2017).
Synthesis of Fluorinated Heterocycles
- Fluorinated Heterocycles for Pharmaceutical and Agrochemical Industries: A study presented by Wu et al. (2017) highlighted the synthesis of various types of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation. This research demonstrates the versatility of fluorinated benzamides in synthesizing compounds critical for pharmaceutical and agrochemical applications (Wu, Zhang, Gao, Qi, Zhou, Ji, Liu, Chen, Li, Li, & Wang, 2017).
Future Directions
The future directions for the research on “4-fluoro-N-(6-(methylthio)pyridazin-3-yl)benzamide” could include further evaluation of its biological activity, optimization of its synthesis, and exploration of its potential applications in various fields. The molecular interactions of similar compounds in docking studies reveal their suitability for further development .
properties
IUPAC Name |
4-fluoro-N-(6-methylsulfanylpyridazin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3OS/c1-18-11-7-6-10(15-16-11)14-12(17)8-2-4-9(13)5-3-8/h2-7H,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSFVUKEGZMGHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(C=C1)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(6-(methylthio)pyridazin-3-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

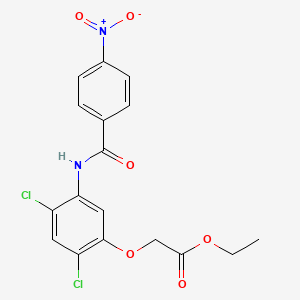
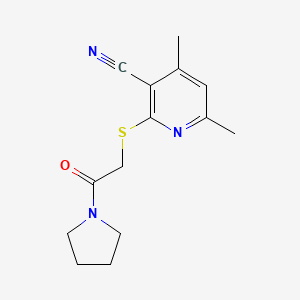

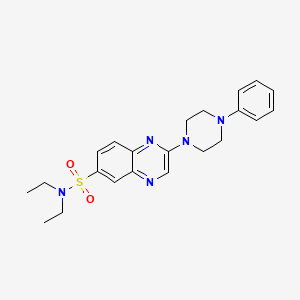
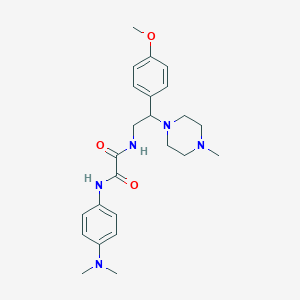

![N-[[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2955646.png)
![(E)-N-(1,3-benzodioxol-5-yl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2955650.png)
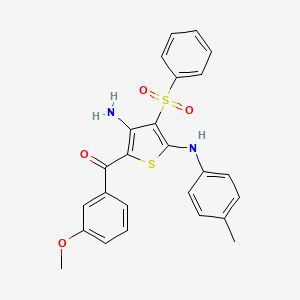
![N-(3,5-dimethoxyphenyl)-2-({3-[(2-methylphenyl)thio]pyrazin-2-yl}thio)acetamide](/img/structure/B2955654.png)
![N-(2,5-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2955655.png)
![6-aminobenzo[cd]indol-2(1H)-one](/img/structure/B2955656.png)

